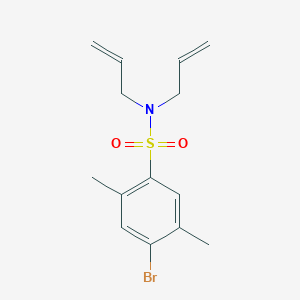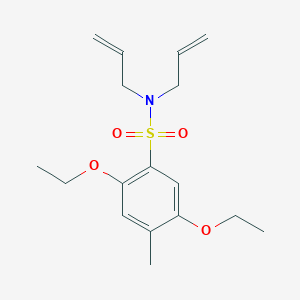
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "DEMS" and is used in various fields of research, including pharmaceuticals, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of DEMS is not fully understood. However, it is believed to act as a ligand and form complexes with metal ions. These metal complexes have been shown to exhibit unique properties, including catalytic activity and luminescence.
Biochemical and Physiological Effects:
DEMS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxic effects. DEMS has also been shown to be stable under physiological conditions, making it a suitable candidate for various biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEMS has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, DEMS is stable under various conditions, making it a suitable candidate for various applications. However, DEMS has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
DEMS has several potential future directions in scientific research. One potential direction is the development of new metal complexes for catalysis and material science. Additionally, DEMS could be used as a probe for studying protein-ligand interactions in more detail. Furthermore, the development of new fluorescent probes for the detection of metal ions is another potential direction for future research. Overall, DEMS has shown promising results in various fields of research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, commonly known as DEMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEMS has been used in various fields of research, including pharmaceuticals, biochemistry, and material science. Its mechanism of action and physiological effects are not fully understood, but it has shown promising results in various applications. DEMS has several advantages for lab experiments, but it also has some limitations. Future research on DEMS could lead to the development of new metal complexes, fluorescent probes, and a better understanding of protein-ligand interactions.
Métodos De Síntesis
The synthesis of DEMS involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with propargyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The product is then purified through column chromatography to obtain pure DEMS.
Aplicaciones Científicas De Investigación
DEMS has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in various fields such as catalysis and material science. DEMS has also been used as a reagent in the synthesis of organic compounds, including pharmaceuticals. Additionally, DEMS has been used as a probe for studying protein-ligand interactions and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2,5-diethoxy-4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-6-10-18(11-7-2)23(19,20)17-13-15(21-8-3)14(5)12-16(17)22-9-4/h6-7,12-13H,1-2,8-11H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQHUVPRYSKOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

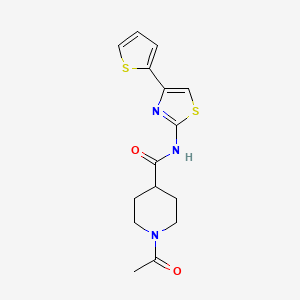
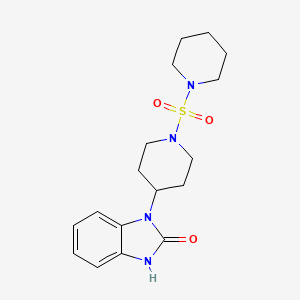


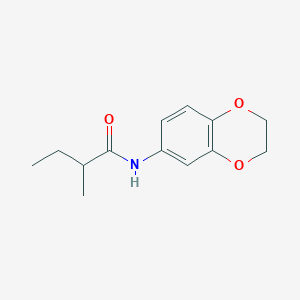
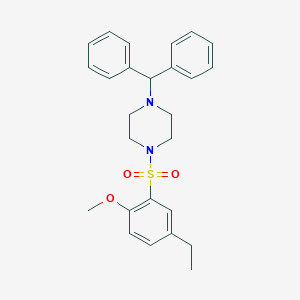

![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
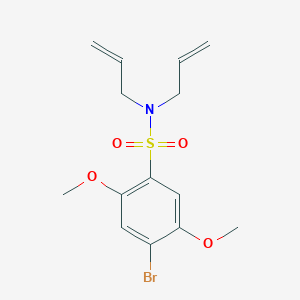

![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
